molecular formula C14H13ClF3N B6155998 1-phenyl-1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride CAS No. 49703-60-8

1-phenyl-1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Cat. No. B6155998
CAS RN: 49703-60-8
M. Wt: 287.7
InChI Key:
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Description

1-Phenyl-1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride (PTFMA HCl) is an organic compound that belongs to the family of amines. It is a white crystalline solid with a melting point of 108-109°C and a boiling point of 220-221°C. PTFMA HCl is used in a variety of applications, including as a pharmaceutical intermediate, as a reagent in organic synthesis, and as a catalyst in organic reactions.

Mechanism of Action

The mechanism of action of PTFMA HCl is not fully understood. However, it is believed to be an inhibitor of the enzyme acetylcholinesterase (AChE). AChE is an enzyme that breaks down the neurotransmitter acetylcholine, which is involved in the regulation of muscle contraction, learning, and memory. By inhibiting the activity of AChE, PTFMA HCl may enhance the effects of acetylcholine in the body.
Biochemical and Physiological Effects
PTFMA HCl has been shown to have a variety of biochemical and physiological effects. In animal studies, it has been found to have anti-anxiety and antidepressant effects. It has also been shown to increase memory and learning, as well as to reduce inflammation. In addition, PTFMA HCl has been found to have neuroprotective effects, as it has been shown to reduce the damage caused by oxidative stress.

Advantages and Limitations for Lab Experiments

The advantages of using PTFMA HCl for laboratory experiments include its low cost, its ease of synthesis, and its wide range of applications. However, there are some limitations to its use. PTFMA HCl is a volatile compound, and it can be difficult to store and handle. In addition, it can be toxic if inhaled or ingested, and it should be handled with caution.

Future Directions

The potential future directions for PTFMA HCl include its use as a pharmaceutical intermediate in the synthesis of novel drugs, its use as a reagent in organic synthesis, and its use as a catalyst in organic reactions. In addition, further research is needed to understand its mechanism of action and its biochemical and physiological effects. Finally, it could be used in the development of new drugs for the treatment of neurological disorders, such as Alzheimer’s disease and Parkinson’s disease.

Synthesis Methods

PTFMA HCl can be synthesized by the reaction of 4-trifluoromethylbenzaldehyde and 1-phenyl-1-methanamine hydrochloride in aqueous ethanol. The reaction is carried out in the presence of a base, such as sodium hydroxide or potassium hydroxide, and a catalyst, such as palladium chloride or palladium acetate. The reaction proceeds in two steps: first, the aldehyde is converted to a trifluoromethylbenzylamine, and then the amine is reacted with the 1-phenyl-1-methanamine hydrochloride to form the desired product.

Scientific Research Applications

PTFMA HCl has been used in a variety of scientific research applications, including as a reagent in organic synthesis, as a catalyst in organic reactions, and as a pharmaceutical intermediate. It has also been used in the synthesis of other compounds, such as quinolines, pyridines, and indoles. In addition, PTFMA HCl has been used in the synthesis of a variety of pharmaceuticals, including anti-anxiety drugs, anti-inflammatory drugs, and anti-depressants.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 1-phenyl-1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride involves the reaction of benzaldehyde with 4-(trifluoromethyl)aniline followed by reduction of the resulting imine to the corresponding amine and subsequent quaternization with hydrochloric acid.", "Starting Materials": [ "Benzaldehyde", "4-(Trifluoromethyl)aniline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Diethyl ether" ], "Reaction": [ "Step 1: Benzaldehyde is reacted with 4-(trifluoromethyl)aniline in ethanol in the presence of sodium hydroxide to form the imine intermediate.", "Step 2: The imine intermediate is reduced to the corresponding amine using sodium borohydride in ethanol.", "Step 3: The resulting amine is quaternized with hydrochloric acid in diethyl ether to form the hydrochloride salt of 1-phenyl-1-[4-(trifluoromethyl)phenyl]methanamine." ] }

CAS RN

49703-60-8

Product Name

1-phenyl-1-[4-(trifluoromethyl)phenyl]methanamine hydrochloride

Molecular Formula

C14H13ClF3N

Molecular Weight

287.7

Purity

95

Origin of Product

United States

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